

Physical and chemical properties of MHHPA

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methylhexahydrophthalic anhydride
Cat. No.:	B3415936

[Get Quote](#)

An In-Depth Technical Guide to **Methylhexahydrophthalic Anhydride (MHHPA)**

Abstract

Methylhexahydrophthalic Anhydride (MHHPA) is a cycloaliphatic dicarboxylic anhydride pivotal to the advancement of high-performance polymers. Primarily utilized as a hardener for epoxy resins, its unique saturated ring structure confers exceptional thermal stability, superior electrical insulation properties, and remarkable resistance to ultraviolet radiation and weathering.^{[1][2][3][4][5]} This guide offers a comprehensive exploration of the core physical and chemical properties of MHHPA, detailing its molecular characteristics, reactivity, and the causality behind its performance. It further provides validated experimental protocols for its characterization, designed for professionals in research, materials science, and drug development who require a deep, functional understanding of this versatile chemical intermediate.

Chemical Identity and Molecular Structure

Methylhexahydrophthalic anhydride (MHHPA) is the product of the catalytic hydrogenation of Methyltetrahydrophthalic Anhydride (MTHPA).^{[1][6]} This process saturates the cyclohexene ring, eliminating the double bonds. This structural feature is fundamental to the molecule's stability and performance, particularly its resistance to UV degradation, which is a common failure point for aromatic-based anhydrides.^{[3][5][7][8]}

MHHPA is typically a mixture of isomers, with the methyl group positioned at different locations on the cyclohexane ring.^[1] The precise isomeric composition can influence physical properties

such as viscosity and freezing point.

- Chemical Name: **Methylhexahydrophthalic anhydride**
- Synonyms: MHHPA, Hexahydromethylphthalic anhydride, Methylcyclohexane-1,2-dicarboxylic anhydride[1][9]
- CAS Number: 25550-51-0 (for the mixture of isomers)[1][2][3][4][9][10][11]
- EC Number: 247-094-1[1][12]
- Molecular Formula: C₉H₁₂O₃[1][9][10][13][14]
- Molecular Weight: 168.19 g/mol [9][10][14]

Caption: Chemical structure of a **Methylhexahydrophthalic anhydride** isomer.

Physical Properties

MHHPA is a colorless, viscous liquid under normal conditions.[1] Its physical state simplifies handling and processing compared to solid anhydrides, as it does not require a melting step before being mixed with epoxy resins. This low viscosity facilitates impregnation of reinforcing fibers in composite manufacturing and ensures void-free casting in electronic encapsulation.[4][7]

Table 1: Key Physical Properties of MHHPA

Property	Value	Source(s)
Appearance	Colorless, clear, viscous liquid	[1][4][9]
Molecular Weight	168.19 g/mol	[9][10][14]
Density	~1.162 g/mL at 25 °C	
Boiling Point	299 °C	[1]
Freezing / Melting Point	-15 °C to -61.5 °C (Varies with isomer mix)	[1][6][15]
Viscosity	~40-60 mPa·s at 25 °C	[3][6]
Vapor Pressure	3.0 mm/Hg at 120 °C	[3]
Flash Point	~145 °C	[12]
Solubility	Soluble in acetone, ethanol, toluene. Decomposes slowly in water.	[1][12][16]

Chemical Properties and Reactivity

The chemistry of MHHPA is dominated by the anhydride functional group, which is highly reactive towards nucleophiles. This reactivity is the cornerstone of its primary application as a curing agent.[2]

Curing Mechanism with Epoxy Resins

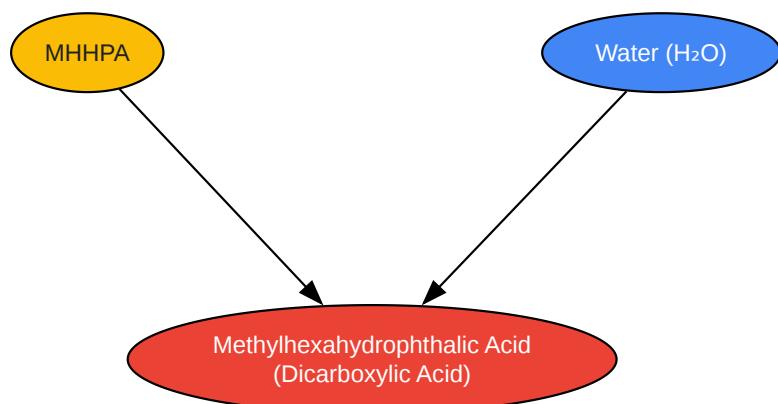
The most significant application of MHHPA is as a hardener for epoxy resins.[1][2][8][11] The curing process is a ring-opening polymerization reaction that forms a highly cross-linked, durable thermoset polymer network.[2]

Causality of the Mechanism:

- Initiation: The reaction is typically initiated by a species with an active hydrogen, such as a hydroxyl group (-OH). This can come from a residual amount in the epoxy resin, atmospheric moisture, or an added accelerator like a tertiary amine or alcohol. This initiator opens the anhydride ring to form a monoester with a free carboxylic acid group.

- Propagation: The newly formed carboxylic acid group then reacts with an epoxy group, opening the epoxide ring and generating a new hydroxyl group.
- Cross-linking: This new hydroxyl group can then react with another anhydride molecule, perpetuating the cycle. This chain reaction builds a stable, three-dimensional polyester network.

The cycloaliphatic nature of the MHHPA backbone is retained in the final polymer, contributing to the high glass transition temperature (Tg), thermal stability, and excellent electrical insulation properties of the cured product.[2]


[Click to download full resolution via product page](#)

Caption: MHHPA-Epoxy curing reaction pathway.

Hydrolysis: Reaction with Water

MHHPA is sensitive to moisture.[17][18] In the presence of water, the anhydride ring readily hydrolyzes to form the corresponding dicarboxylic acid, methylhexahydrophthalic acid.[1][19]

Trustworthiness Implication: This reaction is generally undesirable as it consumes the reactive anhydride groups, reducing the cross-linking efficiency during epoxy curing and potentially altering the final properties of the material. Therefore, MHHPA must be stored in tightly sealed containers in a dry environment to maintain its reactivity and ensure consistent performance.[6][18][19]

[Click to download full resolution via product page](#)

Caption: Hydrolysis of MHHPA to its dicarboxylic acid.

Analytical and Characterization Protocols

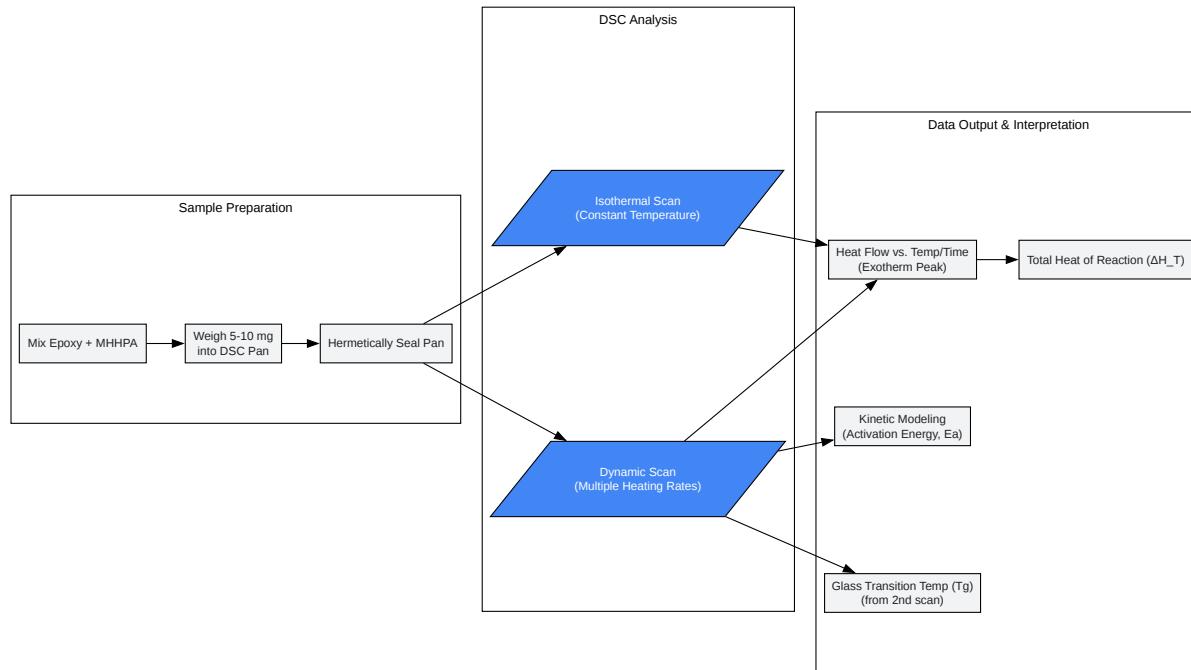
To ensure the quality and predict the performance of MHHPA and its cured systems, several analytical techniques are employed. The following protocols are foundational for researchers and quality control professionals.

Protocol: Determination of Purity via Gas Chromatography (GC)

Expertise & Experience: Gas chromatography is the preferred method for determining the purity of MHHPA and identifying any related impurities, such as residual

methyltetrahydrophthalic anhydride (MTHPA) or isomeric variations.[20] A mass spectrometer (MS) detector provides definitive identification of components.

Methodology:


- Sample Preparation: Accurately weigh a sample of MHHPA and dissolve it in a suitable solvent like toluene or acetone to a known concentration (e.g., 1 mg/mL).[21]
- Standard Preparation: Prepare a series of calibration standards of a certified MHHPA reference material in the same solvent, covering the expected concentration range.[21]
- GC-MS System: Utilize a gas chromatograph coupled with a mass spectrometer.
 - Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent) is suitable.
 - Injection: Inject 1 μ L of the sample/standard solution.
 - Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.
 - Detection: Use the MS in full scan mode for qualitative identification and Selected Ion Monitoring (SIM) mode for accurate quantification.[21]
- Quantification: Quantify the MHHPA content by comparing the peak area from the sample to the calibration curve generated from the standards (external standard method).[21]

Protocol: Characterization of Cure Kinetics via Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a powerful thermal analysis technique used to study the cure behavior of thermosetting systems like MHHPA-cured epoxies.[22] It measures the heat released during the exothermic curing reaction, allowing for the determination of critical kinetic parameters.

Methodology:

- Sample Preparation: Prepare a homogenous mixture of the epoxy resin and MHHPA in the desired stoichiometric ratio. Accurately weigh 5-10 mg of the uncured mixture into an aluminum DSC pan and hermetically seal it.
- Non-Isothermal (Dynamic) Scan:
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen at 50 mL/min).[22]
 - Causality: Running scans at multiple heating rates is crucial. As the heating rate increases, the exothermic cure peak shifts to higher temperatures.[22] This data is essential for model-fitting methods (like Kissinger or Ozawa) to calculate the activation energy (Ea) of the cure reaction.[22]
 - The total area under the exotherm peak corresponds to the total heat of reaction (ΔH_T).
- Isothermal Scan:
 - Heat the sample rapidly to a desired isothermal cure temperature and hold it for a specified time.
 - The heat flow is recorded as a function of time. The area of the resulting exotherm gives the heat released at that temperature.
- Data Analysis:
 - Degree of Cure (α): Can be calculated at any point by dividing the partial heat of reaction (ΔH_r) by the total heat of reaction (ΔH_T).[22]
 - Glass Transition Temperature (Tg): After an initial cure, a second DSC scan is performed on the same sample to determine the Tg, which indicates the extent of cross-linking.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for DSC analysis of MHPHA cure kinetics.

Safety and Handling

MHPHA is classified as a hazardous substance and requires careful handling to minimize risk. [1]

- Primary Hazards:
 - Eye Damage: Causes serious eye damage (H318).[9][15][23][24] Immediate and thorough rinsing with water is critical upon contact.[9][23]
 - Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[9][15][23][24]
 - Skin Sensitization: May cause an allergic skin reaction (H317).[9][15][23][24]

- Handling Precautions:
 - Work in a well-ventilated area or under local exhaust ventilation to avoid inhaling vapors. [12][15][17]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[15][23]
 - Ensure eyewash stations and safety showers are readily accessible.[23]
- Storage:
 - Store in a cool, dry, well-ventilated place away from heat and direct sunlight.[15][23]
 - Keep containers tightly closed to prevent moisture contamination, which can cause crystallization and hydrolysis.[1][3][18][19]

Conclusion

Methylhexahydrophthalic anhydride is a high-performance curing agent whose value is derived directly from its chemical structure. The saturated cycloaliphatic ring provides exceptional durability and resistance to environmental degradation, while the reactive anhydride group enables the formation of robust, highly cross-linked polymer networks. Its liquid form and low viscosity offer significant processing advantages. A thorough understanding of its physical properties, chemical reactivity, and appropriate analytical characterization is essential for harnessing its full potential in the development of advanced materials for demanding applications in electronics, coatings, and composites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MHHPSA by PENPET – Efficiency and Performance in Resins [penpet.com]

- 2. nbinno.com [nbinno.com]
- 3. broadview-tech.com [broadview-tech.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. MHHPA-Puyang Tiancheng
Chemical__Pentaerythritol_Dipentaerythritol_Tripentaerythritol_Monochloroacetic
Acid_Chloroacetic Acid_C5 Hydrocarbon Resin_C5 Petroleum
Resin_MTHPA_HHPA_NMP_NEPA_3A Molecular Sieve_4A Molecular Sieve_5A Molecular
Sieve_13X Molecular Sieve [pytchg.com]
- 7. benchchem.com [benchchem.com]
- 8. broadview-tech.com [broadview-tech.com]
- 9. Methylhexahydrophthalic anhydride | C9H12O3 | CID 3016472 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 10. zdmthpa.com [zdmthpa.com]
- 11. Methylhexahydrophthalic anhydride MHHPA CAS NO: 25550-51-0-China Moltec
Materials Corp [mat99.com]
- 12. penpet.es [penpet.es]
- 13. Methyl Hexahydrophthalic Anhydride (MHHPA) - Chemical Supplier Distributor
ChemCeed [chemceed.com]
- 14. Buy Methyl Hexahydro Phthalic Anhydride (MHHPA) at Affordable Prices, Supplier
[novelchemindia.com]
- 15. broadview-tech.com [broadview-tech.com]
- 16. Methyl Tetrahydrophthalic Anhydride Curing Agent_MTHPA FAQ_Resource_Jiaxing
Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd.
[jxnychemical.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. broadview-tech.com [broadview-tech.com]
- 19. tri-iso.com [tri-iso.com]
- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 21. CN103217488A - Determination method for hexahydrophthalic anhydride and
methylhexahydrophthalic anhydride - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]

- 23. tri-iso.com [tri-iso.com]
- 24. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of MHPA]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3415936#physical-and-chemical-properties-of-mhpa>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com